2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide
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Overview
Description
2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide is a complex organic compound with a molecular formula of C21H22INO5. This compound is characterized by the presence of an isoquinolinium core, which is substituted with a 3,4,5-trimethoxybenzoyl group and an ethyl group. The iodide ion serves as the counterion to balance the charge of the isoquinolinium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide typically involves multiple steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Esterification: The 3,4,5-trimethoxybenzoyl chloride is then reacted with ethylene glycol in the presence of a base such as pyridine to form the corresponding ester.
Quaternization: The ester is then reacted with isoquinoline in the presence of methyl iodide (CH3I) to form the quaternary ammonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the isoquinolinium core can yield the corresponding isoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzoyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinolinium core and benzoyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoyl chloride: Shares the same benzoyl group but lacks the isoquinolinium core.
Ethyl 3,4,5-trimethoxybenzoylacetate: Contains a similar benzoyl group but has an acetate moiety instead of the isoquinolinium core.
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar methoxy groups but a different core structure.
Uniqueness
2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide is unique due to its combination of an isoquinolinium core and a 3,4,5-trimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62507-83-9 |
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Molecular Formula |
C21H22INO5 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-isoquinolin-2-ium-2-ylethyl 3,4,5-trimethoxybenzoate;iodide |
InChI |
InChI=1S/C21H22NO5.HI/c1-24-18-12-17(13-19(25-2)20(18)26-3)21(23)27-11-10-22-9-8-15-6-4-5-7-16(15)14-22;/h4-9,12-14H,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MBWVKHMSCVHFJS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC[N+]2=CC3=CC=CC=C3C=C2.[I-] |
Origin of Product |
United States |
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